1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride
Overview
Description
1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H16Cl2N2O and a molecular weight of 263.17 . It is a white solid .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride consists of 11 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include the cyclization of 1,2-diamine derivatives with sulfonium salts, leading to protected piperazines. The deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Physical And Chemical Properties Analysis
1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride is a white solid . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Piperazine derivatives, including “1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride”, are often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule .
The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
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Pharmaceuticals
- Piperazine derivatives are often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
- The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
- Piperazine is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
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Chemical Synthesis
- Piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- These methods have been used in recent developments in the synthesis of piperazine derivatives .
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Forensic Science
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Antifungal Medication
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Kinase Inhibitors
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Receptor Modulators
properties
IUPAC Name |
1-(4-chloro-2-methoxyphenyl)piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O.ClH/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLMCBHQNCLBNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride | |
CAS RN |
89989-00-4 | |
Record name | Piperazine, 1-(4-chloro-2-methoxyphenyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89989-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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